molecular formula C8H14ClNO B7981258 cis-Octahydro-[1]pyrindin-4-one hydrochloride

cis-Octahydro-[1]pyrindin-4-one hydrochloride

Cat. No.: B7981258
M. Wt: 175.65 g/mol
InChI Key: LRYKKSYVVJYUBK-HHQFNNIRSA-N
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Description

cis-Octahydro-1pyrindin-4-one hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrindine and is characterized by its cis-configuration, which significantly influences its chemical behavior and applications. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Octahydro-1pyrindin-4-one hydrochloride typically involves the reduction of its corresponding ketone, cis-octahydro-4H-1-pyrindin-4-one. This reduction can be achieved using various reagents and conditions:

    Hydride Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the ketone to the corresponding alcohol.

    Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of cis-Octahydro-1pyrindin-4-one hydrochloride may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of cis-Octahydro-1pyrindin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Properties

IUPAC Name

(4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-5-9-7-3-1-2-6(7)8;/h6-7,9H,1-5H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYKKSYVVJYUBK-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)NCCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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